BenchChemオンラインストアへようこそ!

N-Ethoxycarbonyl Dabigatran Ethyl Ester

Dabigatran Etexilate Process impurity marker Amidine protecting group

N-Ethoxycarbonyl Dabigatran Ethyl Ester (CAS 1416446-40-6), chemical name N-[[2-[[[4-[[(Ethoxycarbonyl)amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine Ethyl Ester, molecular formula C₃₀H₃₃N₇O₅ (MW 571.63 g/mol), is a characterized process-related impurity and reference standard of the direct thrombin inhibitor API Dabigatran Etexilate. It belongs to the class of dabigatran intermediates bearing a protected amidine moiety, specifically with an ethoxycarbonyl group at the N-terminal amidine position.

Molecular Formula C₃₀H₃₃N₇O₅
Molecular Weight 571.63
CAS No. 1416446-40-6
Cat. No. B1145635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethoxycarbonyl Dabigatran Ethyl Ester
CAS1416446-40-6
SynonymsN-[[2-[[[4-[[(Ethoxycarbonyl)amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine Ethyl Ester; 
Molecular FormulaC₃₀H₃₃N₇O₅
Molecular Weight571.63
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethoxycarbonyl Dabigatran Ethyl Ester (CAS 1416446-40-6): A Process-Specific Reference Standard for Dabigatran Analytical Development and Regulatory Filing


N-Ethoxycarbonyl Dabigatran Ethyl Ester (CAS 1416446-40-6), chemical name N-[[2-[[[4-[[(Ethoxycarbonyl)amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine Ethyl Ester, molecular formula C₃₀H₃₃N₇O₅ (MW 571.63 g/mol), is a characterized process-related impurity and reference standard of the direct thrombin inhibitor API Dabigatran Etexilate . It belongs to the class of dabigatran intermediates bearing a protected amidine moiety, specifically with an ethoxycarbonyl group at the N-terminal amidine position. The compound is supplied with comprehensive characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial production of Dabigatran [1]. Its structural distinction from the final API lies in the ethoxycarbonyl-protected amidine group (in place of the hexyloxycarbonyl group of Dabigatran Etexilate), making it a valuable marker for process monitoring, forced degradation studies, and pharmacopeial traceability .

Why N-Ethoxycarbonyl Dabigatran Ethyl Ester Cannot Be Replaced by Other Dabigatran Impurities or Intermediates in Analytical Workflows


Generic substitution among dabigatran-related impurities is analytically unsound because each impurity or intermediate possesses a distinct chemical structure—differing in the amidine protecting group (ethoxycarbonyl vs. hexyloxycarbonyl vs. des-iminomethyl), stereochemistry (E/Z isomerism), or nitrosation state—resulting in unique chromatographic retention times, spectrometric fragmentation patterns, and stability profiles [1]. For instance, N-Ethoxycarbonyl Dabigatran Ethyl Ester bears an ethoxycarbonyl-amidine group (C₂H₅O–C(=O)–NH–C(=NH)–), whereas the API Dabigatran Etexilate carries a hexyloxycarbonyl-amidine (C₆H₁₃O–C(=O)–NH–C(=NH)–), and EP Impurity A is a des-iminomethyl carbonyl analog with the formula C₃₄H₄₀N₆O₆ (MW 628.7) [2][3]. These structural differences preclude one compound from serving as a valid surrogate for another in HPLC system suitability tests, relative retention time (RRT) marker assignments, or quantitation of specific process impurities per ICH Q3A guidelines. Substituting a non-identical impurity standard can lead to misidentification of impurity peaks, inaccurate purity calculations, and potential ANDA rejection by regulatory authorities .

Quantitative Differentiation of N-Ethoxycarbonyl Dabigatran Ethyl Ester: Evidence-Based Comparison with Closest Dabigatran Analogs


Structural Differentiation: Ethoxycarbonyl-Amidine vs. Hexyloxycarbonyl-Amidine of Dabigatran Etexilate API

N-Ethoxycarbonyl Dabigatran Ethyl Ester differs structurally from the final API Dabigatran Etexilate (CAS 211915-06-9) exclusively in the amidine protecting group: an ethoxycarbonyl moiety (–C(=O)–O–CH₂CH₃) versus the hexyloxycarbonyl moiety (–C(=O)–O–(CH₂)₅CH₃), respectively. This substitution reduces the alkyl chain length by 4 methylene units (C₂ vs. C₆), yielding a molecular formula of C₃₀H₃₃N₇O₅ (MW 571.63) compared to the API's C₃₄H₄₁N₇O₅ (MW 627.73) [1][2]. The resulting difference in calculated logP and reverse-phase HPLC retention behavior ensures chromatographic resolution of this impurity from the API peak, making it a critical identity marker in purity assays. This compound is formally recognized as an impurity of Dabigatran and is listed under reference standard catalogs with the nomenclature 'Dabigatran Impurity' and Chemical Abstracts registry number 1416446-40-6 .

Dabigatran Etexilate Process impurity marker Amidine protecting group Chromatographic resolution Reference standard identity

Distinction from EP Impurity A: Ethoxycarbonyl-Amidine vs. Des-iminomethyl Carbonyl Structure

N-Ethoxycarbonyl Dabigatran Ethyl Ester is structurally distinct from Dabigatran Etexilate EP Impurity A (CAS 1408238-40-3), despite both being dabigatran-related reference standards. EP Impurity A, also known as Desiminomethyl Carbonyl Dabigatran Etexilate, possesses a carbonyl group replacing the amidine functionality at the terminal phenyl position, with the hexyloxycarbonyl group remaining intact, yielding formula C₃₄H₄₀N₆O₆ (MW 628.7) [1]. In contrast, the subject compound retains the amidine (iminomethyl) moiety but bears the shorter ethoxycarbonyl protecting group (C₃₀H₃₃N₇O₅, MW 571.63). The structural difference involves both a change in molecular backbone (amidine present vs. absent) and a change in protecting group (ethoxycarbonyl vs. hexyloxycarbonyl), resulting in a ΔMW of 57.07 Da and fundamentally different MS/MS fragmentation pathways. These compounds cannot be used interchangeably as HPLC system suitability standards or as quantitative reference markers for each other's impurity limit tests .

European Pharmacopoeia Impurity A Des-iminomethyl carbonyl Structural identity Chromatographic specificity

Regulatory-Grade Reference Standard Documentation: Comprehensive Characterization vs. Research-Grade Intermediates

When procured from reputable reference standard suppliers, N-Ethoxycarbonyl Dabigatran Ethyl Ester is supplied with a comprehensive characterization data package that meets regulatory guideline requirements, including full NMR (¹H, ¹³C, and quantitative NMR), high-resolution mass spectrometry (HRMS), HPLC purity determination, infrared spectroscopy (IR), and, where feasible, traceability certification against USP or EP pharmacopeial standards . Suppliers such as SynZeal, AquigenBio, and Axios Research provide detailed Certificates of Analysis (CoA) that support ANDA, DMF, and method validation filings. In contrast, generic research-grade intermediates of dabigatran—such as the non-characterized intermediate VI or crude reaction mixtures from patent procedures—are typically supplied without full spectral characterization, lack traceable purity values suitable for quantitative HPLC calibration, and do not carry the regulatory documentation chain required for GMP analytical environments [1]. This compliance gap is decisive for laboratories operating under 21 CFR Part 211, ICH Q7, or equivalent GMP frameworks.

Reference standard Regulatory compliance Certificate of Analysis Pharmacopeial traceability ANDA filing

Synthetic Route Specificity: Unique Intermediate in the Ethoxycarbonyl-Protected Dabigatran Pathway

N-Ethoxycarbonyl Dabigatran Ethyl Ester represents a distinct node in the dabigatran synthetic landscape, arising specifically from synthetic routes employing ethyl chloroformate (rather than n-hexyl chloroformate) for amidine protection during the Pinner reaction sequence [1][2]. The compound of formula (5) disclosed in patent CN105523999B, which bears an ethoxycarbonyl-amidine group and undergoes coupling with ethyl 3-(pyridine-2-ylamino)propionate, is structurally congruent with N-Ethoxycarbonyl Dabigatran Ethyl Ester [3]. In the dominant industrial route described in US9533971 and US20170050948A1, the corresponding intermediate VI employs n-hexyl chloroformate to install the hexyloxycarbonyl group, yielding a compound with an n-hexyl chain instead of the ethyl group [2]. The choice of chloroformate reagent (ethyl vs. n-hexyl) dictates which intermediate is formed and subsequently carried forward. For laboratories developing alternative synthetic routes, evaluating process-related impurity profiles, or conducting forced degradation studies where ethoxycarbonyl transfer may occur from ethyl ester solvents under acidic conditions, this specific reference standard is the only authentic marker available .

Synthetic intermediate Amidine protection strategy Dabigatran process chemistry Pinner reaction Route scouting

High-Value Application Scenarios for N-Ethoxycarbonyl Dabigatran Ethyl Ester in Pharmaceutical Development and Quality Control


HPLC System Suitability and Impurity Limit Testing for ANDA Submissions

In ANDA-focused analytical method validation, N-Ethoxycarbonyl Dabigatran Ethyl Ester serves as a critical system suitability standard and impurity marker for HPLC methods quantifying potential process-related impurities in Dabigatran Etexilate drug substance and drug product [1]. Its distinct chromatographic retention relative to both the API and other listed impurities (e.g., EP Impurity A, EP Impurity B, EP Impurity D) enables laboratories to establish verified relative retention times (RRTs) and resolution criteria. The availability of comprehensive characterization documentation and pharmacopeial traceability supports direct incorporation of this reference standard into the impurities section of the Common Technical Document (CTD) Module 3.2.S.3.2, satisfying regulatory expectations for impurity identity confirmation .

Route Scouting and Process Impurity Origin Identification in Alternative Dabigatran Synthesis

Process chemistry groups evaluating alternative synthetic routes to Dabigatran Etexilate—particularly those utilizing ethyl chloroformate for amidine protection in the Pinner reaction step—require N-Ethoxycarbonyl Dabigatran Ethyl Ester as the authentic reference marker for this specific intermediate [1]. Patent CN105523999B describes a synthetic approach involving a compound of formula (5) that is structurally congruent with this ethoxycarbonyl-protected intermediate; its subsequent hydrolysis and coupling with ethyl 3-(pyridine-2-ylamino)propionate generates Dabigatran Etexilate . Having the certified reference standard on hand allows process development teams to track the fate of this intermediate through reaction monitoring, identify carryover into final API, and establish appropriate purification strategies to meet ICH Q3A impurity thresholds.

Forced Degradation Studies to Assess Ethoxycarbonyl Transfer and Amidine Stability

Forced degradation (stress) studies of Dabigatran Etexilate under acidic conditions in the presence of ethanol or ethyl acetate solvent residues can potentially generate ethoxycarbonyl-related impurities via transesterification or nucleophilic substitution at the amidine moiety [1]. N-Ethoxycarbonyl Dabigatran Ethyl Ester serves as the definitive reference standard for identifying and quantifying this specific degradation product. A study of dabigatran etexilate degradation pathways under stress conditions has demonstrated the complexity of degradant profiles, and the availability of characterized impurity standards is essential for correct peak assignment in LC-MS analysis . The compound is explicitly listed by reference standard suppliers as suitable for forced degradation studies .

Quality Control Batch Release and Stability Monitoring in Commercial Manufacturing

In commercial manufacturing of Dabigatran Etexilate API and finished dosage forms, QC laboratories must monitor and control specified and unspecified impurities according to established specifications. N-Ethoxycarbonyl Dabigatran Ethyl Ester, supplied with comprehensive characterization data and traceability to pharmacopeial standards (USP or EP), enables QC laboratories to perform accurate quantitation of this impurity in stability samples, release testing, and ongoing process verification [1]. Multiple suppliers (SynZeal, AquigenBio, Axios Research) maintain ready stock of this reference standard with catalog numbers (e.g., SZ-D012018, AQ-D000926) and provide batch-specific Certificates of Analysis . The availability from multiple qualified vendors reduces supply chain risk for commercial manufacturing operations, and the typical purity specification of >95% (HPLC) supports direct use as a quantitative calibrant without requiring extensive in-house purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Ethoxycarbonyl Dabigatran Ethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.